Tos-PEG3-C2-methyl ester

PROTAC linker optimization targeted protein degradation estrogen receptor alpha

Tos-PEG3-C2-methyl ester (CAS: 1239588-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the alkyl/ether PROTAC linker class. The molecule comprises a triethylene glycol (PEG3) backbone terminated at one end with a tosylate (Tos) leaving group and at the other with a methyl ester carboxyl protecting group.

Molecular Formula C17H26O8S
Molecular Weight 390.5 g/mol
Cat. No. B15542467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG3-C2-methyl ester
Molecular FormulaC17H26O8S
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3
InChIKeyYHLPCWBPMJZTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tos-PEG3-C2-methyl ester: Procurement Guide for PEG3-Based PROTAC Linker with Tosyl and Methyl Ester Terminals


Tos-PEG3-C2-methyl ester (CAS: 1239588-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the alkyl/ether PROTAC linker class . The molecule comprises a triethylene glycol (PEG3) backbone terminated at one end with a tosylate (Tos) leaving group and at the other with a methyl ester carboxyl protecting group [1]. As a PROTAC linker, it serves as a critical synthetic intermediate for conjugating an E3 ubiquitin ligase ligand to a target protein ligand, enabling the design of proteolysis-targeting chimeras (PROTACs) . The PEG3 chain provides a defined spatial separation between the two ligands while imparting aqueous solubility, whereas the Tos group facilitates efficient nucleophilic displacement by amines or thiols during conjugation reactions [1].

Tos-PEG3-C2-methyl ester: Why Generic PEG Linker Substitution Fails in PROTAC Optimization


In PROTAC design, the linker is not an inert tether but an active determinant of ternary complex formation, degradation efficiency, and overall drug-like properties [1]. Systematic variation of PEG chain length (PEG2, PEG3, PEG4, etc.) produces distinct degradation activity profiles even when target-binding affinity remains unchanged [2]. Substituting Tos-PEG3-C2-methyl ester with a longer (PEG4) or shorter (PEG2) analog—or with an alternative protecting group such as tert-butyl ester (Boc)—alters the spatial geometry between ligands and modifies the deprotection conditions required in downstream synthesis, potentially shifting degradation potency, selectivity, or synthetic workflow efficiency [2]. Furthermore, the Tos leaving group provides predictable, high-yield nucleophilic displacement chemistry that alternative activating groups (e.g., mesylate, halides) may not replicate under identical mild aqueous conditions . Consequently, direct substitution without re-optimizing the entire PROTAC scaffold typically compromises either biological activity or synthetic tractability [1].

Tos-PEG3-C2-methyl ester: Quantitative Differentiation Evidence vs. PEG2 and PEG4 PROTAC Linkers


PEG3 Linker Length Maximizes ERα Degradation Activity in Head-to-Head Comparison with PEG2 and PEG4

In a direct comparative study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker variant (LCL-ER(dec)) demonstrated superior degradation activity compared to both PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linker analogs. All three constructs exhibited comparable ERα binding affinity (IC₅₀ = 30–50 nM), yet degradation activity diverged markedly, with the PEG3-linked construct achieving the highest maximal degradation [1]. This finding reinforces that linker length modulates degradation efficiency independently of target engagement. The study further confirmed that LCL-ER(dec) selectively degraded ERα without affecting other proteins (AR, AhR, p65, BRD4, p300, GAPDH, CRABP2, β-actin) [1].

PROTAC linker optimization targeted protein degradation estrogen receptor alpha

PEG3 Chain Length Provides Optimal Spatial Distance (~15 Å) for PROTAC Ternary Complex Formation

The triethylene glycol (PEG3) chain imparts a molecular span of approximately 15 Å (1.5 nm) between terminal functional groups, a distance that facilitates the dynamic positioning of E3 ligase and target protein ligands required for productive ubiquitination [1]. Each ethylene glycol repeat unit adds approximately 3.5 Å of contour length, providing predictable, discrete increments for systematic linker-length optimization campaigns [2]. Molecular dynamics simulations of Thal-PEG3-linker conjugates demonstrate that this specific length enables precise spatial alignment of target lysine residues to the CRBN E2 ubiquitin-conjugating site, promoting formation of a stable ternary complex geometry optimal for degradation [1].

PROTAC linker design ternary complex geometry structure-activity relationship

Methyl Ester Terminal Enables Orthogonal Deprotection Compatible with Tosyl-Amine Conjugation Strategies

The methyl ester moiety of Tos-PEG3-C2-methyl ester provides a carboxyl protecting group that is orthogonal to the tosylate leaving group chemistry. The methyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid without premature displacement of the tosyl group, enabling sequential, controlled conjugation workflows . In contrast, the widely used tert-butyl ester (t-butyl/Boc) analogs such as Tos-PEG3-t-butyl ester require acidic deprotection conditions (e.g., TFA in DCM), which may be incompatible with acid-sensitive target ligands or may necessitate additional purification steps to remove TFA salts [1][2]. The methyl ester strategy therefore offers a distinct deprotection pathway that expands synthetic compatibility for PROTAC campaigns involving acid-labile warheads.

PROTAC synthesis orthogonal protecting groups heterobifunctional linker

Tosylate Leaving Group Facilitates Efficient Nucleophilic Displacement with Amines for PROTAC Assembly

The tosylate (Tos) group functions as an excellent leaving group for nucleophilic substitution reactions with primary amines, thiols, and other nucleophiles under mild aqueous or organic conditions [1]. In the context of PROTAC synthesis, this reactivity enables efficient conjugation of the PEG3 spacer to amine-containing E3 ligase ligands (e.g., VHL ligands, pomalidomide derivatives) or target protein warheads . The Tos group exhibits superior leaving group ability compared to halides in polar aprotic solvents while maintaining sufficient stability during storage and handling. Synthetic procedures for analogous Tos-PEG3 compounds report yields of approximately 84% for Tos introduction under standard conditions (triethylamine, dichloromethane, 0°C to room temperature, 3 h), demonstrating the practical efficiency of this functional group in PEG linker synthesis .

bioconjugation chemistry nucleophilic substitution PROTAC linker reactivity

Monodisperse PEG3 Chain Ensures Reproducible PROTAC Pharmacokinetics vs. Polydisperse PEG Alternatives

Tos-PEG3-C2-methyl ester belongs to the class of monodisperse (uniform) PEG compounds, characterized by a precisely defined molecular weight (390.45 g/mol) and single molecular species rather than a mixture of chain-length variants . In antibody-drug conjugate (ADC) and PROTAC development, monodisperse PEG linkers produce conjugates with predictable and reproducible physicochemical, pharmacodynamic, and pharmacokinetic properties, whereas polydisperse PEG mixtures introduce batch-to-batch variability that complicates regulatory approval and confounds structure-activity relationship analysis [1]. The uniform PEG3 scaffold can be used and analyzed like a highly pure small molecule, lacking the polymeric dispersity that plagues longer polydisperse PEG constructs [1].

monodisperse PEG PROTAC pharmacokinetics ADC linker quality

PEG3 Backbone Enhances Aqueous Solubility Relative to Alkyl Chain Linkers in PROTAC Design

The polyethylene glycol (PEG) backbone of Tos-PEG3-C2-methyl ester confers enhanced aqueous solubility compared to purely alkyl-chain linkers of comparable length, a critical attribute for PROTAC bioavailability and in vitro assay performance [1]. The ether oxygen atoms in the PEG3 chain act as hydrogen-bond acceptors, creating a dynamic hydration shell that increases water solubility and reduces non-specific adsorption to plastic labware and serum proteins [2]. This hydration effect also helps sequester hydrophobic ligands and prevents colloidal aggregation, which can artifactually suppress apparent degradation activity in cellular assays [2]. While quantitative solubility data specifically for Tos-PEG3-C2-methyl ester are not available in public literature, structurally related Tos-PEG3 derivatives exhibit DMSO solubility of 100 mg/mL and aqueous solubility of 10 mg/mL, supporting practical formulation for biological testing .

PROTAC solubility PEG linker aqueous formulation

Tos-PEG3-C2-methyl ester: Validated Research and Industrial Application Scenarios for PROTAC and Bioconjugate Development


Synthesis of ERα-Targeting PROTACs Requiring Optimized PEG3 Spacer Length

Tos-PEG3-C2-methyl ester is directly validated for synthesizing estrogen receptor alpha (ERα) PROTACs where the PEG3 linker length has been empirically shown to produce superior degradation activity relative to PEG2 and PEG4 analogs [1]. In this application, the Tos group is displaced by an amine-containing E3 ligase ligand (e.g., IAP ligand) while the methyl ester-protected carboxyl group is subsequently deprotected and coupled to an ERα-targeting warhead. The resulting PEG3-linked PROTAC achieves maximal ERα degradation without compromising target-binding affinity, a property not replicated by shorter or longer PEG homologs in this scaffold [1].

Stepwise PROTAC Library Synthesis Requiring Orthogonal Tos-Amine and Carboxyl Conjugation

The orthogonal reactivity profile of Tos-PEG3-C2-methyl ester enables sequential, controlled conjugation workflows for generating diverse PROTAC libraries . In a typical protocol, the Tos group is first reacted with an amine-functionalized E3 ligase ligand (e.g., VHL ligand, CRBN ligand) under mild basic conditions. Following purification, the methyl ester is hydrolyzed to the free carboxylic acid using LiOH, which is then activated (e.g., EDC/NHS) and coupled to an amine-containing target protein ligand . This stepwise approach minimizes cross-reactivity and simplifies purification, accelerating PROTAC lead optimization campaigns.

Monodisperse PROTAC Manufacturing for Preclinical Development Requiring Batch-to-Batch Consistency

For PROTAC candidates advancing to preclinical pharmacokinetic and toxicology studies, Tos-PEG3-C2-methyl ester provides a monodisperse linker building block that ensures reproducible conjugate composition across independent synthesis batches [2]. The uniform PEG3 chain (molecular weight 390.45 g/mol) eliminates the variable linker-length distribution associated with polydisperse PEG alternatives, enabling precise characterization by HPLC-MS and consistent biological readouts [1][2]. This attribute is particularly critical for programs preparing for IND-enabling studies where chemical manufacturing and controls (CMC) documentation requires defined, reproducible molecular composition.

Bioconjugation and ADC Linker Development Leveraging Tosyl Leaving Group Reactivity

While primarily employed in PROTAC synthesis, Tos-PEG3-C2-methyl ester may also serve as a heterobifunctional linker for antibody-drug conjugate (ADC) development and general bioconjugation applications where a PEG3 spacer with Tos/methyl ester terminals is required [3]. The Tos group undergoes efficient nucleophilic displacement by lysine side-chain amines or engineered cysteine thiols on antibody scaffolds, while the methyl ester-protected carboxyl provides a latent conjugation handle for cytotoxic payload attachment following deprotection. The PEG3 spacer imparts aqueous solubility to the ADC construct and reduces aggregation propensity during conjugation and formulation [2].

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